molecular formula C21H25N3O3 B252767 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

Numéro de catalogue B252767
Poids moléculaire: 367.4 g/mol
Clé InChI: LQAYZEZSKRYZSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide, also known as A-317491, is a small molecule antagonist of the P2X3 receptor. This receptor is a member of the ATP-gated ion channel family and is expressed in sensory neurons. A-317491 has been extensively studied for its potential therapeutic applications in pain management and other sensory disorders.

Applications De Recherche Scientifique

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in pain management and other sensory disorders. It has been shown to block the P2X3 receptor, which is involved in the transmission of pain signals. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has been tested in animal models of neuropathic pain and has shown promising results in reducing pain behaviors. It has also been studied for its potential use in treating bladder disorders and cough.

Mécanisme D'action

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide is a selective antagonist of the P2X3 receptor. This receptor is expressed in sensory neurons and is involved in the transmission of pain signals. ATP binding to the P2X3 receptor causes the opening of a cation channel, leading to depolarization and the generation of an action potential. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide blocks the P2X3 receptor, preventing the influx of cations and the generation of an action potential. This results in the reduction of pain signaling.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has been shown to have a dose-dependent effect on the P2X3 receptor. It has been shown to reduce pain behaviors in animal models of neuropathic pain. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has also been studied for its effects on bladder function and cough. It has been shown to reduce bladder overactivity and cough in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide is a relatively small molecule and can be easily synthesized in the lab. It has been extensively studied for its potential therapeutic applications and has been shown to have promising results in animal models of neuropathic pain, bladder disorders, and cough. However, there are limitations to its use in lab experiments. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has a short half-life and requires frequent dosing. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for the study of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide. One direction is to further investigate its potential therapeutic applications in pain management, bladder disorders, and cough. Another direction is to develop more potent and selective P2X3 receptor antagonists. This could lead to the development of more effective treatments for pain and other sensory disorders. Additionally, the development of more soluble formulations of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide could improve its administration in experimental settings.

Méthodes De Synthèse

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide can be synthesized through a multistep process starting with 4-ethoxybenzoic acid and 4-acetylpiperazine. The intermediate product is then reacted with 4-bromoaniline to form the final product. The purity and yield of the product can be improved through various purification techniques such as column chromatography and recrystallization.

Propriétés

Nom du produit

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

Formule moléculaire

C21H25N3O3

Poids moléculaire

367.4 g/mol

Nom IUPAC

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C21H25N3O3/c1-3-27-20-10-4-17(5-11-20)21(26)22-18-6-8-19(9-7-18)24-14-12-23(13-15-24)16(2)25/h4-11H,3,12-15H2,1-2H3,(H,22,26)

Clé InChI

LQAYZEZSKRYZSY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

SMILES canonique

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.